molecular formula C17H30N4O B5505628 N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B5505628
M. Wt: 306.4 g/mol
InChI Key: FSTYSASRTHZYND-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of organic compounds that have attracted significant attention in various fields of chemistry due to their diverse biological activities and applications in medicinal chemistry. The interest in these compounds stems from their structural similarity to the adenine part of ATP, making them potential candidates for drug development, especially as kinase inhibitors and anti-cancer agents.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, Beck and Lynch (1987) described the preparation of ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate through a multi-step process, highlighting the versatility of pyrazole synthesis strategies (Beck & Lynch, 1987).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray crystallography. This method provides detailed insights into the crystal structure, helping to understand the molecular geometry and intermolecular interactions, as demonstrated in the study by Minga (2005), which determined the crystal structure of a related pyrazole derivative (Minga, 2005).

Scientific Research Applications

Synthesis and Characterization

  • Amino pyrazole derivatives, including compounds similar to N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide, have been synthesized and characterized, with a focus on their medicinal value. These compounds are evaluated for antifungal and antimicrobial activities, indicating their potential as antimicrobial agents (Shah, Patel, & Karia, 2018).

Biological Activities and Applications

  • Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with pyrazole derivatives, demonstrates potent cytotoxic activities against cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia. Some derivatives have shown curative potential in mouse models of colon tumors, suggesting their application in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
  • Novel pyrazolopyrimidines derivatives have been identified as anticancer and anti-5-lipoxygenase agents, presenting a new avenue for therapeutic applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
  • Certain pyrazole derivatives are synthesized for their potential use in fungicidal and plant growth regulation activities, expanding their application beyond medicinal to agricultural domains (Minga, 2005).

Chemical Properties and Reactivity

  • Studies on the reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands, which are structurally related to the compound , have led to the development of new water-soluble pyrazolate rhodium(I) complexes. This research opens up possibilities for the use of pyrazole derivatives in catalysis and material science (Esquius et al., 2000).

properties

IUPAC Name

N-[2-[cyclopentyl(methyl)amino]ethyl]-N,2-dimethyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-13(2)15-12-16(21(5)18-15)17(22)20(4)11-10-19(3)14-8-6-7-9-14/h12-14H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTYSASRTHZYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N(C)CCN(C)C2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

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